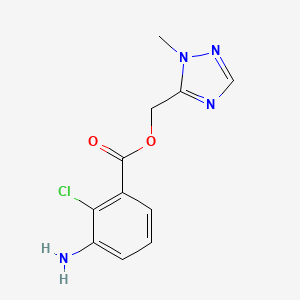
(2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in various metabolic pathways. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In addition, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate in lab experiments is its potential as an anticancer and antifungal agent. In addition, this compound can inhibit the activity of various enzymes, making it a useful tool for studying enzyme kinetics. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate. One direction is to further investigate its potential as an anticancer and antifungal agent. In addition, future research could focus on understanding the mechanism of action of this compound and its effects on various metabolic pathways. Another direction for research is to explore the potential of this compound as a tool for studying enzyme kinetics and developing enzyme inhibitors. Finally, future research could focus on developing new derivatives of this compound with improved efficacy and specificity.
Synthesemethoden
The synthesis of (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2,4-triazole to form (2-Chlorobenzoyl)triazole. Finally, the reaction of (2-Chlorobenzoyl)triazole with sodium hydride and methyl iodide results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
Research has shown that (2-Methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate has potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential as an antifungal agent. Studies have shown that this compound can inhibit the growth of various fungal strains, including Candida albicans.
Eigenschaften
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methyl 3-amino-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-9(14-6-15-16)5-18-11(17)7-3-2-4-8(13)10(7)12/h2-4,6H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADGRMPBHPTNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC(=O)C2=C(C(=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)



![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)

![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)